molecular formula C7H9F6NO2 B13511914 ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No.: B13511914
M. Wt: 253.14 g/mol
InChI Key: PGOSQXOLEQZPBM-VKHMYHEASA-N
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Description

Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound with significant interest in various scientific fields. The presence of multiple trifluoromethyl groups imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted esters. These products retain the unique properties imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in specific pathways, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate stands out due to its multiple trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H9F6NO2

Molecular Weight

253.14 g/mol

IUPAC Name

ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

InChI

InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3/t3-/m0/s1

InChI Key

PGOSQXOLEQZPBM-VKHMYHEASA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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